Pentachlorophenyl propyl ether

Description

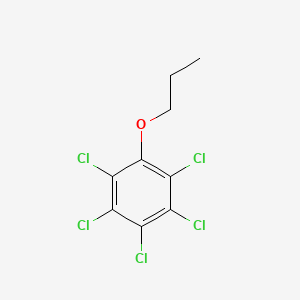

Structure

3D Structure

Properties

CAS No. |

36518-74-8 |

|---|---|

Molecular Formula |

C9H7Cl5O |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-propoxybenzene |

InChI |

InChI=1S/C9H7Cl5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2-3H2,1H3 |

InChI Key |

GJMNJUGLIPUBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pentachlorophenyl Propyl Ether

Strategies for O-Alkylation of Pentachlorophenol (B1679276) Derivatives

The most direct conceptual approach to pentachlorophenyl propyl ether involves the formation of a carbon-oxygen bond between the pentachlorophenolate (B1226921) anion and a propyl electrophile. This O-alkylation can be achieved through several methods, each with its own set of conditions and potential challenges.

Direct Etherification Reactions

Direct etherification, a cornerstone of ether synthesis, is prominently represented by the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would entail the reaction of sodium pentachlorophenate with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

The Williamson ether synthesis is an S\textsubscript{N}2 reaction, and its success is contingent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. jetir.org For the synthesis of this compound, the reaction would proceed as follows:

C\textsubscript{6}Cl\textsubscript{5}ONa + CH\textsubscript{3}CH\textsubscript{2}CH\textsubscript{2}X → C\textsubscript{6}Cl\textsubscript{5}OCH\textsubscript{2}CH\textsubscript{2}CH\textsubscript{3} + NaX (where X = Cl, Br, I)

The reactivity of the propyl halide is a critical parameter, with the order of reactivity being I > Br > Cl. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being generally preferred as they can solvate the cation without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity. nih.gov The reaction temperature typically ranges from 50-100 °C and can take several hours to complete. nih.gov

Table 1: General Conditions for Williamson Ether Synthesis

| Parameter | Condition | Rationale |

| Reactants | Sodium pentachlorophenate, Propyl halide (iodide or bromide preferred) | Pentachlorophenate is the nucleophile; propyl halide is the electrophile. jetir.org |

| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Solvates the counter-ion (Na\textsuperscript{+}) without solvating the nucleophile, increasing its reactivity. nih.gov |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. nih.gov |

| Catalyst | Phase-transfer catalyst (optional, e.g., quaternary ammonium (B1175870) salts) | Can enhance reaction rates, especially in biphasic systems. jetir.orgcrdeepjournal.org |

The use of phase-transfer catalysis (PTC) can be a valuable modification to the Williamson synthesis, particularly when dealing with reactants that have different solubilities. jetir.orgcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pentachlorophenate anion from an aqueous or solid phase to the organic phase where the propyl halide is located, thereby accelerating the reaction. jetir.orgcrdeepjournal.org

Indirect Synthetic Routes via Intermediate Derivatization

Exploration of Alternative Synthetic Pathways

Beyond the classical O-alkylation of pentachlorophenol, other synthetic strategies can be envisioned for the construction of this compound. These include building the chlorinated aromatic ring after the ether linkage is already in place or employing metal-catalyzed coupling reactions.

Chlorination Reactions of Propyl Phenyl Ethers

An alternative approach involves the direct chlorination of propyl phenyl ether. This method would start with a readily available, non-chlorinated ether and introduce the chlorine atoms in the final steps. The synthesis of pentachlorophenol itself can be achieved through the chlorination of phenol. acs.org A similar strategy could theoretically be applied to propyl phenyl ether.

The reaction would involve treating propyl phenyl ether with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like aluminum chloride or ferric chloride. The reaction would proceed via electrophilic aromatic substitution, with the ether group directing the incoming chlorine atoms to the ortho and para positions. Achieving exhaustive chlorination to yield the pentachlorophenyl derivative would likely require harsh reaction conditions, including high temperatures and prolonged reaction times.

Table 2: Hypothetical Chlorination of Propyl Phenyl Ether

| Parameter | Condition | Expected Outcome/Challenge |

| Starting Material | Propyl phenyl ether | Readily available. |

| Chlorinating Agent | Chlorine (Cl\textsubscript{2}) | Standard reagent for aromatic chlorination. |

| Catalyst | Lewis Acid (e.g., AlCl\textsubscript{3}, FeCl\textsubscript{3}) | Activates chlorine for electrophilic attack. |

| Conditions | High temperature, extended reaction time | Required for exhaustive chlorination. |

| Challenges | Control of regioselectivity, potential for side reactions (e.g., cleavage of the ether bond) | Harsh conditions may lead to undesired byproducts. |

Coupling Reactions Involving Halogenated Aromatic Precursors

Modern organic synthesis offers powerful tools in the form of metal-catalyzed cross-coupling reactions. The Ullmann condensation, for example, is a copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenoxide. thieme-connect.com In the context of this compound, this could involve the reaction of pentachlorobenzene (B41901) with sodium propoxide or the reaction of hexachlorobenzene (B1673134) with propanol (B110389) in the presence of a base and a copper catalyst.

Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. thieme-connect.com However, the development of ligand-supported copper catalysts has allowed for milder reaction conditions.

Another potential coupling strategy is the Buchwald-Hartwig amination, which has been extended to C-O bond formation. While typically employing palladium catalysts, this method could potentially be adapted for the synthesis of this compound from a suitably activated pentachlorophenyl precursor and propanol.

Stereoselective Synthesis Approaches

The structure of this compound itself is achiral. Therefore, stereoselective synthesis, in the context of creating specific stereoisomers (enantiomers or diastereomers), is not applicable to the final product.

However, if a chiral center were to be introduced into the propyl chain (for instance, by using a chiral alcohol like (R)- or (S)-1-propoxy-2-propanol), then stereoselective synthetic methods would become relevant. In such a hypothetical scenario, the stereochemical integrity of the chiral alcohol would need to be maintained during the etherification reaction. The Williamson ether synthesis, being an S\textsubscript{N}2 reaction, proceeds with inversion of configuration at the electrophilic carbon. If the chirality resides in the alcohol (nucleophile), its stereochemistry is typically retained.

Recent advances in asymmetric catalysis have led to the development of methods for the stereoselective synthesis of chiral ethers. chemrxiv.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. For example, NHC-catalyzed atroposelective esterification has been used to synthesize axially chiral diaryl ethers. While not directly applicable to the achiral this compound, these advanced methodologies highlight the potential for creating chiral analogs if desired.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical process. This involves the use of less hazardous reagents, safer solvents, and more energy-efficient reaction conditions. A key approach in this context is the implementation of phase-transfer catalysis (PTC). crdeepjournal.orgphasetransfer.com

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants present in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.org In the synthesis of this compound, the pentachlorophenoxide salt is typically soluble in an aqueous phase or is a solid, while the propyl halide is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous or solid phase to the organic phase where it can react with the propyl halide. crdeepjournal.orgyoutube.com

The use of PTC offers several advantages that align with the principles of green chemistry:

Use of Milder Reaction Conditions: PTC can significantly accelerate reaction rates, often allowing the synthesis to be carried out at lower temperatures and pressures. masterorganicchemistry.com This reduces energy consumption and the potential for side reactions.

Replacement of Hazardous Bases and Solvents: Traditional Williamson ether syntheses often employ strong and hazardous bases like sodium hydride (NaH) in anhydrous, and often toxic, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comjk-sci.com PTC enables the use of less hazardous and inexpensive inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) in biphasic systems, often with water as one of the phases. crdeepjournal.orgjk-sci.com This minimizes the use of volatile and toxic organic solvents.

Improved Yields and Selectivity: By facilitating the transport of the nucleophile to the reaction site, PTC can lead to higher reaction yields and greater selectivity for the desired O-alkylation product over potential side products. phasetransfer.com

Solvent-Free Conditions: In some instances, PTC can be employed under solvent-free conditions, further reducing the environmental footprint of the synthesis. orgchemres.orgtandfonline.com

A typical green synthetic approach for this compound would involve the reaction of pentachlorophenol with a propyl halide (e.g., 1-bromopropane) in a biphasic system of an organic solvent (like toluene, which is less hazardous than many polar aprotic solvents) and an aqueous solution of a base like sodium hydroxide. The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), would facilitate the formation of the this compound. crdeepjournal.orgyoutube.com

Recent advancements in green chemistry also explore the use of microwave irradiation in conjunction with PTC to further reduce reaction times and energy consumption. orgchemres.org The use of recyclable or supported phase-transfer catalysts is another area of research aimed at improving the sustainability of such synthetic processes. masterorganicchemistry.com

The following table summarizes the key components and their roles in a green synthesis of this compound employing phase-transfer catalysis.

| Component | Function | Green Chemistry Principle Addressed |

| Pentachlorophenol | Precursor (source of the pentachlorophenoxy group) | Atom Economy |

| 1-Propyl Halide (e.g., 1-Bromopropane) | Precursor (source of the propyl group) | Atom Economy |

| Sodium Hydroxide (aqueous solution) | Base (to deprotonate the phenol) | Use of Less Hazardous Reagents |

| Toluene | Organic Solvent | Use of Safer Solvents |

| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Catalysis, Energy Efficiency |

| Water | Solvent for the base | Use of Safer Solvents |

Chemical Reactivity and Mechanistic Investigations of Pentachlorophenyl Propyl Ether

Fundamental Reaction Pathways of Aryl Propyl Ethers

The reactivity of aryl propyl ethers, including pentachlorophenyl propyl ether, is largely dictated by the ether linkage and the nature of the aromatic and alkyl substituents. The fundamental reaction pathways primarily involve the cleavage of the ether bond and nucleophilic substitution reactions.

Ether Cleavage Reactions under Acidic Conditions

Ethers are generally unreactive towards many chemical reagents, which is why they are often used as solvents in chemical reactions. masterorganicchemistry.commasterorganicchemistry.com However, they undergo a significant reaction involving the cleavage of the C–O bond when subjected to strong acids. libretexts.orgopenstax.org This acidic cleavage is a common reaction for ethers and can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.comopenstax.org

The initial step in the acidic cleavage of an ether is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com This protonation converts the alkoxy group (OR) into a much better leaving group (ROH). masterorganicchemistry.com For aryl alkyl ethers, this protonation is a crucial activation step. youtube.com

In the case of an aryl propyl ether, the subsequent step depends on the stability of the potential carbocation that could be formed. If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction will likely proceed through an S(_N)1 mechanism. libretexts.orgopenstax.org This involves the departure of the alcohol (in this case, pentachlorophenol) to form a carbocation, which is then attacked by the nucleophile (halide ion). openstax.org

However, for a primary alkyl group like the propyl group in this compound, the formation of a primary carbocation is energetically unfavorable. nih.gov Therefore, the cleavage is more likely to occur via an S(_N)2 mechanism. masterorganicchemistry.comopenstax.org In this pathway, the halide ion (e.g., I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered alkyl carbon, leading to the displacement of the pentachlorophenol (B1679276) as the leaving group. libretexts.orgopenstax.org It is important to note that nucleophilic attack on the aromatic carbon does not occur because sp² hybridized carbons are resistant to S(_N)1 and S(_N)2 reactions. masterorganicchemistry.com

The general mechanism for the acidic cleavage of an aryl alkyl ether via an S(_N)2 pathway can be summarized as follows:

Protonation of the ether oxygen by a strong acid. masterorganicchemistry.com

Nucleophilic attack by a halide ion on the alkyl carbon. masterorganicchemistry.com

Formation of an alkyl halide and a phenol. masterorganicchemistry.com

Table 1: Mechanistic Pathways for Acidic Ether Cleavage

| Ether Substituent Type | Predominant Mechanism | Products |

|---|---|---|

| Primary Alkyl | S(_N)2 | Alkyl Halide + Alcohol |

This table provides a generalized summary of the reaction pathways.

Nucleophilic Substitution at the Alkyl or Aryl Moiety

Nucleophilic substitution reactions are fundamental in organic chemistry for the interconversion of functional groups. libretexts.org For ethers, these reactions typically involve the displacement of the alkoxy group.

On the Alkyl Moiety: As discussed in the context of ether cleavage, the alkyl group of an aryl propyl ether can be subject to nucleophilic attack. This is the basis of the Williamson ether synthesis, a common method for preparing ethers, which involves the S(_N)2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com The reverse reaction, the cleavage of the ether, also proceeds via nucleophilic substitution on the alkyl portion. For this compound, a strong nucleophile under acidic conditions would attack the propyl group. youtube.com

On the Aryl Moiety: Nucleophilic aromatic substitution (NAS) on a highly halogenated aromatic ring like the pentachlorophenyl group is a possible but challenging reaction. The benzene (B151609) ring is generally an electron-rich system and therefore not a good electrophile for nucleophilic attack. youtube.com However, the presence of multiple electron-withdrawing chlorine atoms on the ring can facilitate NAS. For a successful NAS reaction, a strong nucleophile is typically required. youtube.com The mechanism for NAS is generally an addition-elimination process, where the nucleophile first adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group (in this case, a chloride ion). youtube.com

Oxidative Transformation Mechanisms

The oxidative degradation of chlorinated aromatic compounds is a significant area of research, particularly in the context of environmental remediation.

Catalytic Oxidation Studies

The catalytic oxidation of pentachlorophenol (PCP), a related compound to this compound, has been investigated as a method for its degradation. One study demonstrated the effective oxidation of PCP in aqueous solutions and soil suspensions using a Fe³⁺-resin catalyst in the presence of hydrogen peroxide (H₂O₂). nih.gov The study found that the oxidation of PCP was dependent on the dosage of H₂O₂ and the reaction temperature, with nearly complete oxidation of 100 mg/L PCP achieved with 0.5% Fe³⁺-resin catalyst, 0.1 M H₂O₂, and a reaction temperature of 80°C. nih.gov The catalytic system was also effective in soil suspensions, achieving over 94% oxidation of PCP within 30-50 minutes. nih.gov The Fe³⁺-resin catalyst could be reused multiple times without a significant loss in efficiency, unless the pH of the reaction mixture dropped below 5, which led to the leaching of Fe³⁺. nih.gov While this study focuses on PCP, the findings suggest that similar catalytic oxidation systems could potentially be applied to the degradation of this compound.

Radical-Mediated Reactions

Information specifically on the radical-mediated reactions of this compound is limited in the provided search results. However, the study on catalytic oxidation using Fe³⁺/H₂O₂ implies the involvement of radical species. The Fenton reaction (Fe²⁺/H₂O₂) and Fenton-like reactions (Fe³⁺/H₂O₂) are known to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. It is plausible that the oxidation of the pentachlorophenyl moiety in this compound would proceed through a mechanism involving attack by these radicals.

Reductive Dehalogenation Pathways

Reductive dehalogenation is a key process in the environmental fate and bioremediation of halogenated organic compounds. epa.gov This process involves the removal of a halogen substituent and its replacement with a hydrogen atom.

For highly chlorinated aromatic compounds like pentachlorophenol, reductive dechlorination has been observed under anaerobic conditions by microbial consortia. nih.govasm.orgnih.gov Studies have shown that pentachlorophenol can be sequentially dechlorinated to tetrachlorophenols, trichlorophenols, dichlorophenols, and eventually to monochlorophenols and phenol. nih.govnih.gov The position of chlorine removal can be specific, with some microbial populations showing preferences for ortho, meta, or para positions. nih.govcdnsciencepub.com For instance, one study found that a methanogenic consortium could dechlorinate PCP, with the removal of ortho and meta chlorines being more rapid than para chlorines. cdnsciencepub.com Another study with a pentachlorophenol-acclimated methanogenic consortium observed the removal of chlorines from all positions. nih.gov

These studies on pentachlorophenol provide a strong indication of the potential reductive dehalogenation pathways for the pentachlorophenyl group in this compound under similar anaerobic conditions. The ether linkage itself is generally stable under these reducing conditions, with the primary transformation being the stepwise removal of chlorine atoms from the aromatic ring.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pentachlorophenol |

| Benzyl phenyl ether |

| Phenol |

| γ-Valerolactone |

| Sulfuric acid |

| Hydroiodic acid |

| Hydrobromic acid |

| Trifluoroacetic acid |

| Tetrahydrofuran |

| 3,4,5-trichlorophenol |

| 3,5-dichlorophenol |

| 3-chlorophenol |

| 2-chlorophenol |

| 4-chlorophenol |

| Pentabromophenol |

| 2,3,4,5-tetrachlorophenol |

| 2,3,4,6-tetrachlorophenol |

| 2,3,5,6-tetrachlorophenol |

| 3,4-dichlorophenol |

| 2,4,6-trichlorophenol |

| 2,4,5-trichlorophenol |

| 2,3,5-trichlorophenol |

| 2,4-dichlorophenol |

| Hydrogen peroxide |

| Sodium carbonate |

| Sodium bicarbonate |

| Hydrogen chloride |

| Boron tribromide |

| Phosphorus trichloride |

| Dibenzo-p-dioxin |

Catalytic Hydrogenation Investigations

Catalytic hydrogenation offers a promising pathway for the detoxification of chlorinated aromatic compounds. This process typically involves the use of a catalyst, often a noble metal, to facilitate the reaction of the organic compound with hydrogen. In the context of this compound, this would primarily involve hydrodechlorination, the replacement of chlorine atoms with hydrogen atoms.

The general mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of a solid metal catalyst, such as palladium or platinum. nih.gov The catalyst weakens the carbon-chlorine bonds, facilitating their cleavage and subsequent replacement with hydrogen atoms.

Table 1: Catalysts and Conditions for Catalytic Hydrodechlorination of Related Compounds

| Catalyst | Substrate | Reaction Conditions | Key Findings |

| Palladium on Carbon (Pd/C) | Pentachlorophenol (PCP) | Ambient temperature and pressure, aqueous solution | Effective for hydrodechlorination, leading to the formation of lower chlorinated phenols. |

| Platinum (Pt) | Pentachlorophenol (PCP) | Varies | Can also be effective, though palladium is often favored for hydrogenolysis reactions. |

| Zero-Valent Iron (Fe⁰) | Pentachlorophenol (PCP) | Aqueous solution, room temperature | Dechlorination observed, with the formation of tetrachlorophenol isomers. The reaction follows first-order kinetics. acs.org |

It is anticipated that this compound would undergo a similar stepwise hydrodechlorination process, initiated at the most sterically accessible chlorine positions. The ether linkage is generally more stable than the carbon-chlorine bonds under these conditions and would likely remain intact during the initial stages of hydrogenation.

Electrochemical Reduction Mechanisms

Electrochemical methods provide a controlled means of inducing reductive transformations in organic molecules. For this compound, electrochemical reduction would primarily target the cleavage of the carbon-chlorine bonds.

Studies on the electrochemical reduction of pentachlorophenol (PCP) using platinum electrodes have demonstrated the efficacy of this approach. The degradation of PCP has been shown to follow a reductive pathway, particularly at negative potentials. nih.gov In one study, complete degradation of PCP was achieved after one hour of electrolysis at -1.5 V in a 0.5 M potassium chloride solution. nih.gov The process was less effective in sodium nitrate (B79036) or sodium carbonate electrolytes, indicating the importance of the electrolyte composition. nih.gov

The mechanism likely involves the transfer of electrons from the cathode to the pentachlorophenyl moiety. This can occur either directly or be mediated by electrochemically generated reactive species. The addition of an electron to the aromatic ring forms a radical anion, which can then eliminate a chloride ion to form a tetrachlorophenyl radical. This radical can then abstract a hydrogen atom from the solvent or another species to yield a tetrachlorophenyl propyl ether molecule. This process can continue in a stepwise fashion to produce lower chlorinated congeners.

Identified intermediates in the electrochemical degradation of PCP include 1,2-dichlorocyclohexane (B75773) and 2-chlorocyclohexanol, suggesting that saturation of the aromatic ring can also occur under these conditions. nih.gov It is plausible that similar intermediates, alongside partially dechlorinated aromatic ethers, would be formed during the electrochemical reduction of this compound.

Table 2: Electrochemical Reduction of Pentachlorophenol

| Parameter | Condition | Result | Reference |

| Electrode | Platinum | Effective for PCP degradation. | nih.gov |

| Potential | -1.5 V | Complete degradation in 1 hour. | nih.gov |

| Electrolyte | 0.5 M KCl | Favorable for degradation. | nih.gov |

| pH | Slightly affected degradation | Strong basic conditions may impede the process. | nih.gov |

Photochemical Transformations and Kinetics

This compound is expected to be susceptible to photochemical degradation, a process initiated by the absorption of light. This can lead to the cleavage of chemical bonds and the transformation of the parent molecule. The primary photochemical process for chlorinated aromatic compounds is typically the homolytic cleavage of a carbon-chlorine bond to generate a phenyl radical and a chlorine radical.

Research on the photolysis of pentachlorophenol (PCP) indicates that it is a significant environmental degradation pathway, particularly in aqueous environments. epa.gov The rate of photolysis is influenced by the pH of the solution, with the dissociated phenolate (B1203915) form of PCP being more susceptible to degradation. epa.govnih.gov While this compound does not have a dissociable proton, its chromophore is similar to that of the undissociated form of PCP.

The kinetics of the photodegradation of PCP have been studied under various conditions. In one study using polychromatic UV irradiation, the decomposition followed approximate first-order kinetics, with the rate constant increasing with pH. nih.gov Quantum yields for the reaction have also been determined, providing a measure of the efficiency of the photochemical process. nih.gov

Table 3: Photodegradation Kinetics of Pentachlorophenol

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Quantum Yield (Φ) | Reference |

| UV irradiation, pH 3 | 0.16 min⁻¹ | - | 200 x 10⁻³ mol/Einstein | nih.gov |

| UV irradiation, pH 9 | 0.26 min⁻¹ | - | 22 x 10⁻³ mol/Einstein | nih.gov |

| Photolysis in water | - | 0.86 hours | - | epa.gov |

| Photo-Fenton, pH 2.8 | - | 2 min | - | mdpi.com |

| Photo-Fenton, pH 5 | - | 4 min | - | mdpi.com |

| Photo-Fenton, pH 7 | - | 16 min | - | mdpi.com |

The photochemical transformation of this compound would likely proceed through a step-wise dechlorination mechanism, similar to that observed for PCP. The initial photolytic cleavage of a C-Cl bond would produce a tetrachlorophenyl propyl ether radical, which could then abstract a hydrogen atom to form tetrachlorophenyl propyl ether. This process can repeat to yield progressively less chlorinated ethers. In the presence of oxygen, other reactions involving peroxy radicals can also occur, leading to the formation of hydroxylated and other oxygenated products.

Environmental Fate and Transformation of Pentachlorophenyl Propyl Ether

Degradation Pathways in Environmental Compartments

Information regarding the specific degradation pathways of pentachlorophenyl propyl ether in various environmental compartments like water, soil, and air is not found in the existing scientific literature. The transformation and persistence of this specific compound have not been the subject of detailed study.

Hydrolytic Stability and Kinetics

There is no available data on the hydrolytic stability and kinetics of this compound. Research on how this compound breaks down in water (hydrolysis), the rate at which this occurs under different pH and temperature conditions, and the resulting products has not been published. While pentachlorophenol (B1679276) itself is noted to be hydrolytically stable, this information cannot be directly extrapolated to its propyl ether derivative without specific experimental data. cdc.govresearchgate.net

Photodegradation Mechanisms and Products

The mechanisms and products of this compound's degradation by light have not been documented.

Direct Photolysis

No studies were found that investigate the direct photolysis of this compound. The process by which this compound might absorb sunlight and undergo chemical transformation, and the resulting degradation products, remain uncharacterized. For comparison, pentachlorophenol can undergo direct photolysis in sunlit surface waters, but this is not directly applicable to the ether. cdc.gov

Indirect Photodegradation (e.g., photosensitized reactions)

Information on the indirect photodegradation of this compound is also lacking. This process would involve other substances in the environment (photosensitizers) absorbing light and then transferring that energy to the ether, causing it to degrade. The potential for such reactions and the identity of any resulting transformation products are unknown.

Biodegradation Processes

The breakdown of this compound by microorganisms is an unstudied area.

Aerobic Biotransformation

There is no specific research on the aerobic biotransformation of this compound. While extensive research has been conducted on the aerobic biodegradation of pentachlorophenol by various bacteria and fungi, these findings cannot be assumed to apply to this compound. nih.govnih.govnih.gov The presence of the propyl ether linkage would likely alter the molecule's susceptibility to microbial attack, potentially requiring different enzymatic pathways for degradation. Studies on other fluoroalkylether substances have shown that the structure adjacent to the ether bond is critical for determining biodegradability. nih.gov Without dedicated research, the potential for aerobic biotransformation of this compound, the microorganisms that might be involved, and the degradation pathway remain speculative.

Anaerobic Biotransformation (Reductive Dechlorination)

Environmental Partitioning and Transport Phenomena

The environmental behavior of this compound is largely inferred from its chemical structure, which includes a pentachlorinated benzene (B151609) ring and a propyl ether group. ontosight.ai This structure suggests a high degree of lipophilicity, indicating a tendency to partition into fatty tissues of organisms and organic matter in the environment.

Sorption to Soil and Sediment Matrices

Specific experimental data on the sorption coefficients (Koc or Kd) of this compound to various soil and sediment types are not available in the reviewed literature. However, its chemical nature as a chlorinated aromatic ether suggests a strong affinity for sorption to organic carbon in soil and sediment. ontosight.ai This behavior is analogous to that of other persistent organic pollutants with similar structures. The high chlorine content and the ether linkage contribute to its hydrophobicity, which would lead to significant partitioning from the aqueous phase to solid matrices, reducing its mobility in the environment.

Volatilization from Aqueous and Solid Phases

Quantitative data regarding the volatilization of this compound from water or soil surfaces, such as Henry's Law constant or vapor pressure under environmental conditions, are not well-documented. While the compound is a synthetic organic chemical, its potential for volatilization would be influenced by factors such as temperature, soil type, and its presence in a mixture of other compounds. Due to its classification as a persistent organic pollutant, it is expected to have low volatility. ontosight.ai

Formation of Transformation Products and Metabolites

Detailed studies identifying the specific transformation products and metabolites of this compound are scarce. The primary concern with compounds of this nature is their persistence and potential to form other toxic byproducts through various environmental and biological processes.

Identification of Dehalogenated Intermediates

There are no specific studies identified that report on the dehalogenated intermediates resulting from the transformation of this compound. For the related compound PCP, reductive dechlorination is a key transformation pathway under anaerobic conditions, leading to the formation of various lesser-chlorinated phenols. It is plausible that this compound could undergo similar dehalogenation reactions, but the specific intermediates have not been documented.

Characterization of Oxygenated Byproducts

Information on the formation and characterization of oxygenated byproducts from the degradation of this compound is not available in the current scientific literature. Aerobic degradation of similar ether-containing compounds can involve hydroxylation and cleavage of the ether bond. However, without specific studies on this compound, the identity of any such oxygenated metabolites remains unknown.

Methylation Pathways

The environmental fate of this compound through methylation pathways is not extensively documented in scientific literature. However, the biotransformation of the structurally similar and widely studied compound, pentachlorophenol (PCP), provides significant insights into the potential methylation processes that this compound may undergo. The primary methylation pathway observed for PCP is O-methylation, a process where a methyl group is enzymatically added to the hydroxyl group, converting it to an ether. In the case of this compound, which already possesses a propyl ether group, analogous methylation would likely target the aromatic ring itself, if it were to occur, or involve other enzymatic transformations.

Microorganisms, particularly bacteria and fungi, are known to mediate the methylation of chlorophenols as a detoxification mechanism. This process reduces the toxicity of the parent compound by altering its chemical properties.

Research Findings on Analogous Compounds

Studies on pentachlorophenol have identified several microorganisms capable of its methylation. These findings offer a strong basis for inferring the potential for microbial methylation of this compound.

Bacterial Methylation:

Certain bacterial strains have demonstrated the ability to O-methylate chlorophenols. For instance, strains of Rhodococcus and Mycobacterium have been shown to methylate a variety of chlorinated phenolic compounds. nih.govasm.org Research has indicated that the O-methylation of chlorophenols by these bacteria is a relatively slow process compared to their degradation. nih.govasm.org The substrate preference for the O-methylating enzymes appears to favor phenols where the hydroxyl group is flanked by two chlorine substituents. nih.govasm.org This enzymatic methylation is a constitutive process, meaning the enzymes are always present in the organism, unlike the inducible enzymes responsible for degradation. nih.govasm.org

One of the key metabolites formed from the methylation of pentachlorophenol is pentachloroanisole (B52094) (PCA). coastalwiki.orgnih.gov This transformation is significant as PCA is more lipid-soluble and less volatile than PCP, which can affect its environmental mobility and potential for bioaccumulation.

Fungal Methylation:

White-rot fungi, such as Phanerochaete chrysosporium and Phanerochaete sordida, are also well-documented for their ability to methylate pentachlorophenol. usda.govnih.gov In a study involving P. chrysosporium and P. sordida in soil, a rapid depletion of PCP was observed, which coincided with the accumulation of pentachloroanisole (PCA). usda.gov After an initial phase, a significant percentage of the initial PCP was converted to PCA. usda.gov Subsequent degradation of both PCP and PCA was also observed, indicating a complex transformation pathway. usda.gov

The table below summarizes findings from studies on the methylation of pentachlorophenol by various microorganisms, which may serve as an analogue for the potential transformation of this compound.

| Microorganism | Substrate | Metabolite | Key Findings |

| Rhodococcus sp. | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | O-methylation is a slow, constitutive process. nih.govasm.org |

| Mycobacterium sp. | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | O-methylation occurs in parallel with degradation pathways. nih.gov |

| Phanerochaete chrysosporium | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | Rapid conversion of PCP to PCA observed in soil. usda.govnih.gov |

| Phanerochaete sordida | Pentachlorophenol (PCP) | Pentachloroanisole (PCA) | Significant portion of PCP was converted to PCA in initial stages. usda.gov |

While these studies provide a strong indication that the pentachlorophenyl moiety is susceptible to microbial methylation, the influence of the propyl ether group in this compound on this process is not yet understood. The ether linkage may alter the substrate's bioavailability or its affinity for the methylating enzymes. Further research is required to specifically determine the methylation pathways and metabolites of this compound in the environment.

Advanced Analytical Methodologies for Detection and Quantification of Pentachlorophenyl Propyl Ether

Chromatographic Techniques

Chromatography is an essential analytical tool for separating, identifying, and quantifying chemical compounds. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Pentachlorophenyl propyl ether. The compound is vaporized and swept by a carrier gas through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

GC with Electron Capture Detection (ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is an exceptionally sensitive method for detecting electrophilic compounds, particularly those containing halogens. The ECD operates by emitting beta particles (electrons) that create a steady current between two electrodes. When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a measurable decrease in the current which is proportional to the compound's concentration.

Due to the presence of five chlorine atoms in its structure, this compound is an excellent candidate for GC-ECD analysis. This technique is widely used for the trace analysis of organochlorine pesticides and other halogenated compounds. scispace.com The high sensitivity of ECD allows for the detection of these compounds at very low concentrations, often in the parts-per-billion (ppb) range. For instance, methods developed for other organochlorine pesticides demonstrate excellent linearity over concentration ranges like 2.5-20 µg/L. scispace.com

Table 1: Representative GC-ECD Parameters for Organochlorine Analysis

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Electron Capture Detector |

| Column | Typically a fused-silica capillary column (e.g., DB-5, HP-5MS) |

| Injector | Split/Splitless, operated in splitless mode for trace analysis |

| Carrier Gas | Nitrogen or Argon/Methane |

| Oven Program | Temperature ramp from ~100°C to ~320°C |

| Detector Temp. | 300°C - 330°C |

GC with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the analysis of organic compounds. The FID works by pyrolyzing the analyte in a hydrogen-air flame, which produces ions. The resulting current is measured and is proportional to the mass of carbon atoms entering the flame. It is a robust and universally applicable detector for most organic compounds.

While GC-FID can be used for the analysis of this compound, it is generally less sensitive for this specific compound compared to ECD. The FID's response is based on the number of carbon atoms, whereas the ECD's response is greatly enhanced by the five chlorine atoms. However, FID is still a valuable tool, particularly when concentrations are higher or when confirming the presence of organic structures. Improved GC-FID methods, often involving sample pre-treatment like solid-phase extraction (SPE), can enhance the separation and quantification of specific analytes from complex mixtures. The response of an FID can be influenced by the nature of the ester group; for example, propyl esters have been studied in the context of fatty acid analysis, where the alcohol moiety can affect the flame-ionization efficiency.

Table 2: General GC-FID Operating Conditions

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector |

| Column | Fused-silica capillary column with a polar or non-polar stationary phase |

| Injector Temp. | ~250°C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or gradient temperature program based on analyte volatility |

| Detector Temp. | ~250°C - 300°C |

| Fuel Gases | Hydrogen and Air |

Liquid Chromatography (LC) Applications

Liquid chromatography is employed for compounds that are not sufficiently volatile or are thermally labile for GC analysis. It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. For compounds like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

While specific HPLC methods for this compound are not extensively documented, methods for the parent compound, pentachlorophenol (B1679276) (PCP), are well-established and informative. PCP is often analyzed using a C18 column with UV detection. Given that this compound is more non-polar than PCP due to the propyl group replacing the acidic proton, it would be more strongly retained on a C18 column, resulting in a longer retention time under the same conditions. The method can be optimized by adjusting the mobile phase composition. The use of a pentafluorophenylpropyl (PFPP) stationary phase has also been shown to provide excellent retention and peak shape for certain classes of compounds.

Table 3: Typical Reversed-Phase HPLC Parameters for Chlorophenol Analysis

| Parameter | Value/Description |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and buffered water |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detector | UV-Vis Detector, monitoring at a wavelength around 220-254 nm |

| Column Temp. | Ambient or controlled (e.g., 30°C) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. The increased efficiency allows for better separation of complex mixtures and a lower consumption of solvents.

UPLC systems are capable of handling the high backpressures generated by the small-particle columns. Methods developed for the parent compound PCP demonstrate the power of this technique. For example, a sensitive UPLC-MS/MS method was developed for PCP determination in seafood, achieving a limit of detection of 0.5 µg/kg. Another study established a UPLC-MS/MS method for PCP in water with a quantification limit of 0.3 µg L-1. These findings indicate that a UPLC-based method would be highly effective for the trace analysis of this compound, offering superior performance over conventional HPLC.

Table 4: Representative UPLC System Parameters

| Parameter | Value/Description |

| Instrument | Ultra-Performance Liquid Chromatograph |

| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient mixture of Acetonitrile and water (often with additives like formic acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detector | UV-Vis or Mass Spectrometer (MS) |

| Column Temp. | 30°C - 45°C |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the cornerstone for trace-level analysis of organic contaminants. When coupled with gas or liquid chromatography, MS allows for the separation of complex mixtures and the unambiguous identification and quantification of target analytes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography is an ideal separation technique for volatile and thermally stable compounds such as ethers. This compound, being an ether derivative of PCP, is well-suited for GC-MS analysis. The analysis of PCP itself often involves derivatization into an ether or ester to improve its volatility and chromatographic behavior, indicating that the propyl ether form is inherently suitable for this technique. usgs.govwho.int

GC-MS combines the separation power of a gas chromatograph with the detection capabilities of a mass spectrometer. researchgate.net The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

For the analysis of chlorinated compounds like this compound, a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is typically employed. mdpi.com

Table 1: Expected GC-MS Electron Ionization (EI) Fragments for this compound

The following table presents the expected characteristic mass fragments for this compound upon electron ionization. This data is predictive, based on the known fragmentation patterns of pentachlorophenol and other alkyl aryl ethers.

| Ion Description | Proposed Fragment | Expected m/z |

| Molecular Ion | [C₉H₇Cl₅O]⁺ | 306 |

| Loss of Propyl Group | [M - C₃H₇]⁺ | 263 |

| Loss of Propoxy Radical | [M - OC₃H₇]⁺ | 247 |

| Pentachlorophenoxy Ion | [C₆Cl₅O]⁻ | 265 |

| Tetrachlorophenoxy Ion | [C₆HCl₄O]⁻ | 231 |

Note: The m/z values are calculated for the most abundant isotopes (³⁵Cl). The isotopic pattern due to the five chlorine atoms would be a critical identifier.

To enhance sensitivity and reduce matrix interference, GC-MS can be operated in Selected Ion Monitoring (SIM) mode. researchgate.netspringernature.com Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This increases the dwell time on each ion, significantly improving the signal-to-noise ratio and lowering the limits of detection. For this compound, the ions listed in Table 1 would be ideal candidates for a SIM method.

Table 2: Proposed Ions for GC-SIM-MS Analysis of this compound

| Ion Role | Expected m/z |

| Quantifier Ion | 306 |

| Qualifier Ion 1 | 263 |

| Qualifier Ion 2 | 265 |

For even greater selectivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is the preferred technique. thermofisher.com In this method, a specific precursor ion (e.g., the molecular ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), provides two levels of mass filtering, drastically reducing background noise and enhancing specificity.

Table 3: Predicted GC-MS/MS Selected Reaction Monitoring (SRM) Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 306 | 263 | Predictive |

| 306 | 247 | Predictive |

| 265 | 231 | Predictive |

Note: Optimal collision energies would need to be determined empirically.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry offers a powerful alternative to GC-MS, particularly for compounds that are not easily volatilized or for direct analysis in aqueous samples without derivatization. springernature.com For this compound, a reversed-phase LC method using a C18 or similar column would be appropriate for separation. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov

The choice of ionization source is critical. While Pentachlorophenol is typically analyzed in negative ion mode using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, the propyl ether could potentially be detected in both positive and negative modes. springernature.com Negative ion mode would detect the [M-H]⁻ or other characteristic anions, while positive ion mode with APCI could yield a protonated molecule [M+H]⁺.

LC coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for trace quantification of a wide range of environmental contaminants. wur.nlnih.gov Operating in SRM mode, it provides exceptional sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) levels. nih.govresearchgate.net The use of an isotopically labeled internal standard, such as ¹³C-labeled this compound, is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring high accuracy. nih.gov

A method for detecting sodium pentachlorophenolate (B1226921) on cutting boards using UPLC-MS/MS achieved a limit of quantification (LOQ) of 1.0 μg/kg, demonstrating the sensitivity of the technique for related compounds. nih.gov Similarly, a method for PCP in feed materials was developed with an LOQ of 10 µg/kg. wur.nl

Table 4: Predicted LC-MS/MS Selected Reaction Monitoring (SRM) Transitions for this compound

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Negative ESI/APCI | 305 [M-H]⁻ | 263 |

| Negative ESI/APCI | 265 [M-C₃H₆]⁻ | 165 |

| Positive APCI | 307 [M+H]⁺ | 265 |

Note: These transitions are predictive and would require experimental validation.

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with errors <5 ppm). thermofisher.com This capability allows for the determination of the elemental composition of an unknown ion, providing a very high degree of confidence in its identification.

For this compound, HRMS could be used to:

Confirm Identity: The exact mass of the molecular ion can be measured and compared to the theoretical mass, confirming the elemental formula (C₉H₇Cl₅O).

Non-Targeted Screening: In full-scan acquisition mode, HRMS collects data for all ions, allowing for retrospective analysis of samples for compounds that were not initially targeted. thermofisher.com

Enhanced Selectivity: By using a very narrow mass window for extracting ion chromatograms, interferences from matrix components with similar nominal masses can be effectively eliminated.

The use of GC-Orbitrap MS has been successfully demonstrated for the analysis of other complex halogenated compounds like polybrominated diphenyl ethers (PBDEs), showcasing its superior sensitivity and selectivity. thermofisher.com This technology would be directly applicable to the analysis of this compound.

Theoretical and Computational Chemistry of Pentachlorophenyl Propyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of Pentachlorophenyl Propyl Ether would provide critical insights into its electronic structure and reactivity. Key parameters that would be calculated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution and Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity.

Electrostatic Potential (ESP) Map: This would identify the electron-rich and electron-deficient areas of the molecule, predicting sites for non-covalent interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Negative value | Indicates energy of the outermost electrons. |

| LUMO Energy | Near-zero or positive value | Indicates energy of the lowest energy electron acceptor orbital. |

| HOMO-LUMO Gap | Moderate to large | Suggests relative chemical stability. |

| Dipole Moment | Non-zero value | Indicates polarity of the molecule. |

Ab Initio Methods for Molecular Properties and Reaction Pathway Analysis

Ab initio methods, while computationally more intensive than DFT, are based on first principles without empirical parameterization. They are often used for high-accuracy benchmarking of properties and for studying reaction mechanisms. For this compound, ab initio calculations could be employed to:

Provide highly accurate reference data for its geometry and electronic properties.

Investigate potential atmospheric degradation pathways, such as reactions with hydroxyl radicals. By mapping the potential energy surface, transition states could be located, and reaction barriers could be calculated, offering a detailed understanding of its environmental persistence.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Interaction with Environmental Matrices

MD simulations are particularly powerful for studying how a molecule behaves in a complex environment. Simulations of this compound in different media, such as water or a lipid bilayer, would be invaluable for predicting its environmental fate and transport. These simulations could reveal:

Solvation Free Energy: Quantifying its solubility in water.

Partitioning Behavior: Simulating its tendency to move from an aqueous phase into an organic phase (like lipids), which is crucial for assessing its potential for bioaccumulation.

Adsorption to Surfaces: Modeling its interaction with soil organic matter or sediment particles.

Table 2: Potential Molecular Dynamics Simulation Setups for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Simulation System | Objective | Key Observables |

|---|---|---|

| Single molecule in vacuum | Conformational analysis | Dihedral angle distributions, potential energy surface. |

| Single molecule in water box | Assess hydrophobicity and hydration | Solvation free energy, radial distribution functions. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the structural features of a molecule (descriptors) and its physicochemical properties. If a dataset of properties for related chlorinated ethers existed, a QSPR model could be developed to predict properties of this compound without the need for experimental measurements or intensive computations. Such a model could estimate properties like boiling point, vapor pressure, and water solubility, which are essential for environmental risk assessment. However, the development of a reliable QSPR model is contingent on the availability of a robust and diverse dataset, which currently does not exist for this specific class of compounds.

Prediction of Environmental Partitioning Parameters (e.g., air-water, octanol-water coefficients)

Environmental partitioning parameters are crucial for predicting the distribution and accumulation of chemicals in the environment. For this compound, these parameters are often estimated using Quantitative Structure-Property Relationship (QSPR) models due to a lack of experimental values. These models use the chemical's molecular structure to predict its physicochemical properties. labcorp.com

One of the most widely used tools for this purpose is the U.S. Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™. chemistryforsustainability.org This suite contains programs like KOWWIN™, which estimates the octanol-water partition coefficient (log Kₒw) using an atom/fragment contribution method, and HENRYWIN™, which predicts the air-water partition coefficient (Kₐw), often expressed as Henry's Law Constant. chemistryforsustainability.orgepa.gov The log Kₒw is a key parameter that indicates a chemical's hydrophobicity and potential for bioaccumulation in organisms. epa.gov The Kₐw governs the partitioning between the atmosphere and water bodies.

Other advanced computational methods, such as the quantum chemically based Conductor-like Screening Model for Realistic Solvation (COSMO-RS), can also be employed. nih.govacs.org These physics-based models can offer more accurate predictions, particularly for complex or data-poor compounds, by calculating thermodynamic properties in different solvents. nih.govresearchgate.netnih.gov For instance, research on other halogenated compounds has shown that models like COSMO-RS can provide accurate predictions of partition coefficients where empirical models may falter. researchgate.net

The predicted values for this compound's key partitioning parameters are summarized in the table below. It is important to note that these are estimated values and serve as a screening-level assessment in the absence of measured data. chemistryforsustainability.orgepa.gov

Table 1: Predicted Environmental Partitioning Parameters for this compound

| Parameter | Predicted Value | Method | Significance |

|---|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.2 | KOWWIN™ (EPI Suite™) | Indicates a very high potential for bioaccumulation in fatty tissues and strong adsorption to organic matter in soil and sediment. |

| Kₐw (Air-Water Partition Coefficient) (Pa·m³/mol) | 1.5 | HENRYWIN™ (EPI Suite™) | Suggests a moderate potential for volatilization from water surfaces to the atmosphere. |

| Water Solubility (mg/L) | 0.008 | WSKOWWIN™ (EPI Suite™) | Extremely low water solubility, consistent with its high hydrophobicity. |

| Log Kₒc (Soil Adsorption Coefficient) | 5.5 | KOCWIN™ (EPI Suite™) | Indicates that the compound is expected to be immobile in soil and will strongly partition to sediment in aquatic systems. |

Correlation with Degradation Kinetics

Theoretical models can also be used to predict the degradation potential of this compound and correlate it with its physicochemical properties. The high hydrophobicity, indicated by the predicted high log Kₒw value, is a significant factor in its environmental persistence. Highly hydrophobic compounds tend to partition into sediment and soil organic matter, which can reduce their bioavailability to microorganisms and protect them from degradation processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate molecular structures and properties with the rates of specific degradation reactions. mdpi.com For instance, models can predict the rate constants for reactions with key environmental oxidants, such as hydroxyl radicals (•OH) in the atmosphere or sulfate (B86663) radicals (SO₄•⁻) in water treatment systems. mdpi.comnih.gov

The relationship between partitioning coefficients and degradation kinetics can be complex. While a high log Kₒw often correlates with persistence, the specific chemical structure dictates the susceptibility to different degradation pathways. researchgate.netusgs.gov For this compound, key factors influencing its degradation kinetics that can be assessed computationally include:

Bond Dissociation Energies: Computational methods can calculate the energy required to break specific bonds in the molecule. The C-Cl bonds on the pentachlorophenyl ring and the C-O ether linkage are likely initial targets for degradation.

Electron Density Distribution: The distribution of electrons in the molecule, which can be calculated using quantum chemical methods, influences its reactivity towards electrophilic or nucleophilic attack. mdpi.com

Steric Hindrance: The arrangement of the five chlorine atoms and the propyl group can sterically hinder the approach of reactants, thereby slowing down degradation rates.

Research on other persistent organic pollutants (POPs) has demonstrated that for chemicals with a log Kₒw greater than 5, the correlation between hydrophobicity and degradation can become less predictable, highlighting the need for specific degradation studies or highly accurate computational models. researchgate.net The predicted high log Kₒw for this compound suggests it falls into this category of highly hydrophobic and likely persistent compounds.

Table 2: Correlation of Predicted Properties with Degradation Potential

| Predicted Property | Implication for Degradation Kinetics | Computational Assessment Method |

|---|---|---|

| High Log Kₒw | Reduced bioavailability for microbial degradation due to strong partitioning to organic matter. Likely persistence in soil and sediment. | QSPR models (e.g., EPI Suite™) |

| High Log Kₒc | Sequestration in soil and sediment, leading to slow degradation rates in these compartments. | QSPR models (e.g., KOCWIN™) |

| Molecular Structure | The ether linkage may be susceptible to hydrolysis, while the chlorinated ring is a target for reductive dechlorination or oxidative attack. | Density Functional Theory (DFT) to calculate bond energies and reaction pathways. |

| Atmospheric Reactivity | Potential for gas-phase reaction with hydroxyl radicals. | QSAR models (e.g., AOPWIN™) to predict atmospheric oxidation half-life. |

Q & A

Q. What methodologies quantify the compound’s persistence in sediment matrices, and how do redox conditions alter degradation kinetics?

- Methodological Answer: Sequential extraction (e.g., BCR protocol) partitions sediment-bound residues, while stable isotope probing (SIP) tracks microbial mineralization. Redox fluctuations are simulated in chemostats, with kinetic modeling (e.g., first-order decay constants) comparing aerobic vs. anaerobic half-lives. Data interpretation aligns with Stockholm Convention guidance on POPs monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.